PGDM-d4

Beschreibung

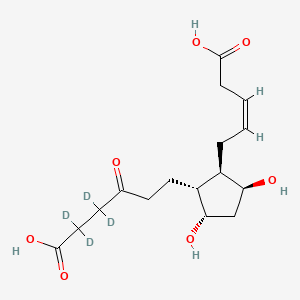

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H24O7 |

|---|---|

Molekulargewicht |

332.38 g/mol |

IUPAC-Name |

6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-2,2,3,3-tetradeuterio-4-oxohexanoic acid |

InChI |

InChI=1S/C16H24O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-14,18-19H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+,14+/m1/s1/i6D2,8D2 |

InChI-Schlüssel |

XSGSZQDCVYMZGQ-BNSPUNBTSA-N |

Isomerische SMILES |

[2H]C([2H])(C(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)C([2H])([2H])C(=O)O |

Kanonische SMILES |

C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCC(=O)O)O |

Herkunft des Produkts |

United States |

Preamble on Prostaglandin D and Its Metabolites

Systematic Nomenclature and Classification of Prostaglandin (B15479496) D Derivatives, including Deuterated Analogs such as PGDM-d4

Eicosanoids, including prostaglandins (B1171923), are oxygenated derivatives of C20 polyunsaturated fatty acids. nih.govglowm.com Prostaglandins are characterized by a cyclopentane (B165970) ring and two side chains, typically derived from arachidonic acid. glowm.com The systematic nomenclature of prostaglandins is based on the parent prostanoic acid structure, with modifications indicated by prefixes, suffixes, and positional numbers. glowm.com

Prostaglandins are classified into series (e.g., 1, 2, 3) based on the number of double bonds and the fatty acid precursor, and into groups (e.g., A, B, C, D, E, F, G, H) based on the functional groups and their arrangement in the cyclopentane ring. glowm.com PGD2 belongs to the D series, characterized by a ketone group at position 11 and hydroxyl groups at positions 9 and 15, with specific stereochemistry. nih.govebi.ac.uk

PGDM, a metabolite of PGD2, has the systematic name 9α,11β-dihydroxy-15-oxo-13,14-dihydro-2,3,18,19-tetranor-prostan-1,20-dioic acid. babraham.ac.uk The "tetranor" designation indicates the loss of four carbon atoms from the original 20-carbon prostanoic acid skeleton. Specifically, it is truncated at positions 2, 3, 18, and 19. The "13,14-dihydro" indicates saturation of the double bond between carbons 13 and 14, and "15-oxo" indicates an oxygen (ketone) at position 15. The "1,20-dioic acid" indicates carboxylic acid groups at both ends of the modified chain.

Deuterated analogs, such as this compound, are stable-isotope labeled versions of the compound where some hydrogen atoms are replaced by deuterium (B1214612) (²H) atoms. This compound is specifically labeled with four deuterium atoms at the 18, 18', 19, and 19' positions. krob.cncaymanchem.com This specific labeling results in a molecular formula of C16H20D4O7 and a formula weight of 332.4. caymanchem.comszabo-scandic.com The deuterium incorporation is typically high, often ≥99% for deuterated forms (d1-d4) with ≤1% d0 (unlabeled) form. caymanchem.comszabo-scandic.com

Historical Perspectives and Significance of Prostaglandin D Research in Eicosanoid Biology

The history of eicosanoid research dates back to the 1930s with the initial characterization of a substance from human semen that stimulated smooth muscle contraction, later named prostaglandin by Ulf von Euler. nih.govwikipedia.orgbritannica.com Significant advancements were made in the 1960s and 1970s with the elucidation of the chemical structures of various prostaglandins and the discovery that they are derived from arachidonic acid. nih.govwikipedia.orgbritannica.com The finding that aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) inhibit prostaglandin synthesis through the inhibition of cyclooxygenase enzymes further highlighted their biological importance. wikipedia.orgescholarship.org

Prostaglandin D2 research gained prominence as its diverse biological roles in areas such as allergy, inflammation, and sleep were uncovered. lipidmaps.orgwikipedia.orgkrob.cn The study of PGD2 metabolites, including PGDM, became crucial for understanding the complete picture of PGD2 metabolism and its physiological and pathophysiological implications. PGDM, being a major urinary metabolite, serves as a valuable biomarker for assessing the endogenous production of PGD2. krob.cncaymanchem.com

The development of analytical techniques, particularly mass spectrometry (MS), revolutionized the study of eicosanoids and their metabolites. Stable-isotope labeled internal standards, like this compound, are indispensable tools in these quantitative analyses. krob.cncaymanchem.com The use of deuterated standards allows for accurate quantification of endogenous metabolites in biological samples by accounting for variations in sample preparation, extraction efficiency, and ionization during MS analysis. caymanchem.com This has significantly advanced research into the roles of PGD2 and its metabolic pathway in various biological processes and diseases.

Research findings have demonstrated the involvement of the PGD2 metabolic pathway in conditions such as inflammatory bowel diseases, where key actors in the pathway are activated. nih.gov The metabolism of PGD2 can involve sequential enzymatic conversions, such as 11-ketoreduction followed by 15-hydroxy-prostaglandin dehydrogenase (PGDH) activity. nih.gov Furthermore, PGD2 can undergo non-enzymatic dehydration to form J-series prostaglandins, some of which, like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have been suggested to possess anti-inflammatory properties. researchgate.net The study of these metabolic transformations and the resulting metabolites continues to be a significant area within eicosanoid biology.

Molecular Biosynthesis and Enzymatic Pathways Leading to Prostaglandin D Metabolites

Origin of Arachidonic Acid: Precursor for Eicosanoid Synthesis

Arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid (20:4(ω−6)), serves as the primary precursor for the biosynthesis of eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes. wikipedia.orgwikipedia.orgresearchgate.net In mammalian cells, arachidonic acid is predominantly esterified in the sn-2 position of membrane phospholipids, such as phosphatidylinositol and phosphatidylcholine. nih.gov The liberation of arachidonic acid from these membrane stores is the rate-limiting step in eicosanoid synthesis and is primarily catalyzed by the action of phospholipase A2 (PLA2) enzymes. creative-proteomics.comwikipedia.orgresearchgate.netdroracle.ai

Several isoforms of PLA2 exist, with group IVA cytosolic phospholipase A2 (cPLA2) playing a significant role in providing arachidonic acid for signaling purposes, while low-molecular-weight secretory PLA2 (sPLA2) is implicated in generating arachidonic acid during inflammatory responses. wikipedia.org Once freed from the membrane, arachidonic acid becomes available for metabolism by various oxygenating enzymes, initiating the cascade of eicosanoid production. researchgate.net

The Cyclooxygenase (COX) Isozymes: Catalytic Role in Prostaglandin (B15479496) H2 Formation

Following the release of arachidonic acid, the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), catalyze the initial committed step in the biosynthesis of prostanoids, including prostaglandins and thromboxanes. creative-proteomics.comwikipedia.orgnih.gov There are two main isoforms of COX: COX-1 and COX-2. creative-proteomics.comwikipedia.orgnih.gov

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin G2 (PGG2), through a bis-dioxygenation reaction. wikipedia.orgnih.gov Subsequently, the peroxidase activity of the same COX enzyme reduces the hydroperoxide group of PGG2 to a hydroxyl group, yielding Prostaglandin H2 (PGH2). wikipedia.orgnih.govwikipedia.org PGH2 is a crucial branch point in the prostanoid synthesis pathway, serving as the common precursor for various prostaglandins and thromboxanes. wikipedia.orgwikipedia.org

While both isoforms perform the same catalytic reactions, they differ in their expression patterns and physiological roles. COX-1 is generally constitutively expressed in most tissues and is involved in maintaining normal physiological functions, often referred to as producing "homeostatic" prostaglandins. nih.govnih.gov In contrast, COX-2 is typically inducible, with its expression significantly upregulated in response to inflammatory stimuli, growth factors, and cytokines, leading to the increased production of prostaglandins involved in inflammation and pain. nih.govnih.gov

Prostaglandin D Synthase Mechanisms: Generation of Prostaglandin D2 and Related Structures

Prostaglandin H2, the end product of the COX enzymatic activity, is subsequently converted into various prostaglandins, including PGD2, PGE2, PGF2α, and PGI2, by specific terminal prostaglandin synthases. creative-proteomics.comdroracle.ai The conversion of PGH2 to Prostaglandin D2 is catalyzed by Prostaglandin D synthases (PGDS). nih.govnih.gov

There are two main types of PGD synthases: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS). nih.govnih.gov L-PGDS is found predominantly in the central nervous system, male genital organs, and the human heart, and is secreted into biological fluids like cerebrospinal fluid and plasma. nih.gov H-PGDS is widely distributed in peripheral tissues, including mast cells, antigen-presenting cells, and megakaryocytes. nih.govnih.gov H-PGDS is characterized as a member of the Sigma class of glutathione (B108866) S-transferases and requires glutathione for its catalytic activity, specifically isomerizing PGH2 to PGD2. nih.gov L-PGDS, also known as β-trace, is a glutathione-independent enzyme. nih.govbabraham.ac.ukgenecards.org

Both enzymes catalyze the isomerization of PGH2 to PGD2, albeit in different cellular and tissue contexts, contributing to the diverse roles of PGD2 in processes such as sleep regulation, allergic responses, and inflammation. nih.govnih.govwikipedia.orglipidmaps.orgpnas.org

Sequential Enzymatic and Non-Enzymatic Biotransformations Yielding Specific Prostaglandin D Metabolites, including PGDM-d4 Precursors

Prostaglandin D2, once synthesized, undergoes further metabolism through enzymatic and non-enzymatic pathways, leading to the formation of various downstream metabolites. These metabolites are important as they can have distinct biological activities or serve as indicators of PGD2 production. One significant metabolic route for PGD2 leads to the formation of 11β-PGF2α, which is considered a major urinary metabolite of PGD2. hmdb.ca

The conversion of PGD2 to 11β-PGF2α is primarily catalyzed by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), also known as prostaglandin F synthase. nih.govresearchgate.netresearchgate.net This enzymatic reduction of the ketone group at position 11 of PGD2 results in the formation of the 11β-hydroxyl group characteristic of 11β-PGF2α. nih.govresearchgate.netresearchgate.net Research findings indicate that human granulosa cells, for instance, possess AKR1C3 activity and can convert PGD2 into 11β-PGF2α. nih.govresearchgate.netnih.gov

Besides enzymatic conversion, PGD2 can also undergo spontaneous, non-enzymatic dehydration to form a series of J-series prostaglandins, such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). nih.govnih.govpnas.org These cyclopentenone prostaglandins possess α,β-unsaturated ketone structures that can react with nucleophiles, including protein thiol groups, and have been shown to have various biological activities, including anti-inflammatory effects. pnas.org

The metabolic pathway from PGD2 to 11β-PGF2α is particularly relevant as 11β-PGF2α is a key precursor to the deuterated compound this compound when used in research or analytical applications. Deuterated internal standards like this compound are synthesized to have deuterium (B1214612) atoms at specific positions within the molecule, allowing for accurate quantification of the endogenous, non-deuterated metabolite (e.g., 11β-PGF2α) using techniques like mass spectrometry. Therefore, the biosynthesis and metabolism of PGD2, specifically the enzymatic conversion to 11β-PGF2α, represent the pathways leading to the precursors of this compound.

Here is a summary of the key enzymatic steps and intermediates in the biosynthesis pathway leading to PGD2 and its metabolite 11β-PGF2α:

| Step | Enzyme(s) Involved | Substrate | Product(s) |

| Release from membrane phospholipids | Phospholipase A2 (PLA2) | Membrane Phospholipids | Arachidonic Acid |

| Conversion to PGG2 and then PGH2 | Cyclooxygenase (COX-1 and COX-2) | Arachidonic Acid | Prostaglandin H2 (PGH2) |

| Conversion of PGH2 to PGD2 | Prostaglandin D Synthase (L-PGDS, H-PGDS) | Prostaglandin H2 | Prostaglandin D2 (PGD2) |

| Conversion of PGD2 to 11β-PGF2α | Aldo-keto reductase family 1 member C3 (AKR1C3) | Prostaglandin D2 | 11β-PGF2α |

| Non-enzymatic dehydration of PGD2 | Non-enzymatic | Prostaglandin D2 | J-series Prostaglandins |

This table illustrates the sequential enzymatic transformations starting from arachidonic acid, leading to the formation of PGD2 and its subsequent metabolism to 11β-PGF2α, a direct precursor to the deuterated analytical standard this compound.

Elucidation of Biological Activities and Molecular Mechanisms of Action of Prostaglandin D Metabolites

Receptor-Mediated Signal Transduction of Prostaglandin (B15479496) D Metabolites

Prostaglandin D metabolites, particularly PGD2 and some of its derivatives, signal through specific G protein-coupled receptors (GPCRs) on the cell surface. This interaction initiates intracellular signaling cascades that mediate a wide range of physiological and pathophysiological responses.

Prostanoid Receptor Subtypes: DP1 and DP2 Receptor Engagement by Prostaglandin D Ligands.

Prostaglandin D2 primarily engages two distinct prostanoid receptor subtypes: the DP1 receptor (also known as PTGDR) and the DP2 receptor (also known as CRTH2 or GPR44). ahajournals.orgwikipedia.orgbioscientifica.complos.orgresearchgate.netersnet.orgmdpi.comfrontiersin.orgnih.gov The DP1 receptor is considered a classical prostanoid receptor and is coupled to Gs proteins. ahajournals.orgbioscientifica.complos.orgfrontiersin.org In contrast, the DP2 receptor is phylogenetically distinct from DP1 and other prostanoid receptors, belonging to the family of chemokine receptors; it is coupled to Gi proteins. ahajournals.orgbioscientifica.complos.orgfrontiersin.org While PGD2 is the cognate ligand for both receptors, some PGD metabolites, such as 15d-PGJ2, also interact with these receptors, albeit with varying affinities and often with a preference for DP2 over DP1. researchgate.netfrontiersin.org Activation of these receptors by PGD metabolites mediates diverse effects in various cell types, including immune cells, neurons, and smooth muscle cells. ahajournals.orgplos.orgersnet.orgfrontiersin.orgnih.gov

Ligand-Binding Specificity and Affinities of PGDM-d4 in Receptor Systems.

Ligand-binding specificity describes how selectively a ligand binds to a particular receptor compared to others, while affinity refers to the tightness of this binding, typically expressed as an equilibrium dissociation constant (Kd). revvity.comwikipedia.org PGD2 binds to both DP1 and DP2 receptors. ahajournals.orgwikipedia.orgbioscientifica.complos.orgresearchgate.netersnet.orgmdpi.comfrontiersin.orgnih.gov Studies have investigated the binding affinities of PGD2 and its metabolites, such as 15d-PGJ2, to these receptors. For instance, 15d-PGJ2 has been reported to bind to DP2 with an affinity comparable to PGD2, and with a significantly higher affinity for DP2 than for DP1. researchgate.netfrontiersin.org

Specific ligand-binding specificity and affinity data for this compound are not extensively detailed in the readily available research literature. As a deuterated analog of a PGD metabolite, this compound is primarily used in research applications such as mass spectrometry-based assays for quantification or to trace metabolic pathways. Deuteration can influence the metabolic rate of a compound due to the kinetic isotope effect, potentially altering its effective concentration and duration of action in biological systems compared to the non-deuterated form. While deuteration is generally not expected to drastically change the fundamental binding interactions with receptors compared to the non-deuterated parent metabolite (likely 15d-PGJ2 or a related structure), subtle differences in affinity or kinetics cannot be ruled out without specific experimental data. Ligand binding assays, such as radioligand binding studies, are standard methods used to determine the affinity and specificity of a ligand for a receptor by measuring the binding of a labeled ligand to receptor preparations. revvity.comwikipedia.org

Table 1: Representative Binding Affinities of PGD2 and a Key Metabolite to DP1 and DP2 Receptors

| Ligand | Target Receptor | Reported Affinity (Ki or Kd) | Source Snippet |

| PGD2 | DP1 | High affinity | ahajournals.orgwikipedia.orgbioscientifica.comresearchgate.net |

| PGD2 | DP2 (CRTH2) | High affinity (e.g., 2.4 nM Ki) | plos.orgresearchgate.netfrontiersin.org |

| 15d-PGJ2 | DP1 | Much lower affinity than PGD2 | researchgate.netfrontiersin.org |

| 15d-PGJ2 | DP2 (CRTH2) | Comparable affinity to PGD2 (e.g., 34.0 nM Ki) | researchgate.netfrontiersin.org |

| 15d-PGJ2 | PPARγ | High affinity | ahajournals.orgmdpi.compnas.orgpnas.orgaai.org |

Downstream Signaling Cascades: cAMP, Ca2+, and MAPK Pathways.

Activation of DP1 and DP2 receptors by PGD metabolites triggers distinct downstream signaling cascades. DP1 receptor activation, being coupled to Gs proteins, leads to the stimulation of adenylyl cyclase, resulting in increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). bioscientifica.complos.orgresearchgate.netfrontiersin.orgnih.gov Elevated cAMP can then activate protein kinase A (PKA) and other downstream effectors. bioscientifica.comnih.gov

In contrast, DP2 receptor activation, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. bioscientifica.complos.orgresearchgate.netfrontiersin.org Additionally, DP2 activation can induce intracellular calcium mobilization, often through the production of inositol (B14025) triphosphate. bioscientifica.complos.orgfrontiersin.orgaai.orgnih.govplos.org

While not as directly linked as cAMP and Ca2+ for all PGD metabolite-receptor interactions, the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK, can also be involved in downstream signaling. nih.govnih.govplos.org The specific involvement of MAPK pathways can depend on the cell type and the interplay between different signaling molecules and receptors. For example, some studies on prostaglandin signaling in general have shown activation of MAPK pathways. nih.govnih.govplos.org

Receptor-Independent Mechanisms: Covalent Adduct Formation and Transcriptional Regulation.

Beyond their interactions with cell surface receptors, certain PGD metabolites, particularly the cyclopentenone prostaglandins (B1171923) like 15d-PGJ2, can exert biological effects through receptor-independent mechanisms. A key feature of these metabolites is the presence of a reactive α,β-unsaturated carbonyl group in their cyclopentenone ring, which allows them to form covalent adducts with nucleophilic centers in cellular molecules, notably the thiol groups of cysteine residues in proteins. ahajournals.orgpnas.orgpnas.orgnih.govtandfonline.comportlandpress.com This Michael addition reaction can modify protein structure and function, thereby influencing various cellular processes. pnas.orgtandfonline.comportlandpress.com

Furthermore, PGD metabolites, especially 15d-PGJ2, are known to impact transcriptional regulation. 15d-PGJ2 is recognized as an endogenous high-affinity ligand for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). ahajournals.orgmdpi.compnas.orgpnas.orgaai.orgresearchgate.net Activation of PPARγ by 15d-PGJ2 can modulate the expression of numerous genes involved in lipid metabolism, differentiation, and inflammation. pnas.orgaai.orgscbt.com In addition to PPARγ activation, 15d-PGJ2 can also inhibit the activity of transcription factors like NF-κB through both PPARγ-dependent and independent mechanisms, including direct covalent modification of components of the NF-κB pathway. pnas.orgpnas.orgportlandpress.com This dual action on transcriptional regulation contributes significantly to the anti-inflammatory and other biological effects attributed to these metabolites.

Interaction with Intracellular Enzymes and Protein Targets.

The ability of cyclopentenone PGD metabolites like 15d-PGJ2 to form covalent adducts allows them to interact with a wide array of intracellular enzymes and protein targets, independent of traditional receptor binding. Proteomic studies using biotinylated analogs of 15d-PGJ2 have identified numerous such targets in various cellular compartments. frontiersin.orgtandfonline.comresearchgate.net

Key intracellular targets include components of the NF-κB signaling pathway, such as IκB kinase and NF-κB subunits themselves, where covalent modification can lead to inhibition of NF-κB-dependent gene expression. pnas.orgpnas.org Other identified targets encompass proteins involved in the cellular antioxidant defense system, such as Keap1 (which regulates Nrf2) and thioredoxin, where modification can influence redox signaling and protect against oxidative stress. tandfonline.comportlandpress.com Additionally, interactions with glycolytic enzymes, molecular chaperones, components of the proteasome (affecting protein degradation), and cytoskeletal proteins have been reported, highlighting the broad impact of these metabolites on intracellular processes. frontiersin.orgtandfonline.comresearchgate.net These diverse interactions underscore the complex mechanisms by which PGD metabolites, particularly those with reactive centers, exert their biological activities.

Roles of Prostaglandin D Metabolites in Physiological and Pathophysiological Contexts

Modulation of Cellular Proliferation and Differentiation

Research indicates that 13,14-dihydro-15-keto-PGD2 can influence cellular proliferation and differentiation, particularly in the context of developmental processes and metabolic conditions like hyperglycemia. Studies investigating the effects of pregestational diabetes mellitus (PGDM) have utilized "PGDM" in the context of the condition itself, which is associated with hyperglycemia. In this context, hyperglycemia has been shown to inhibit cell proliferation and affect differentiation in developing tissues. For instance, studies on fetal cardiac hypertrophy induced by hyperglycemia have demonstrated that "PGDM" (referring to the condition) inhibited cell proliferation in various regions of the developing heart in mice. plos.org Specifically, the number of proliferating cells (marked by PH3) was significantly lower in the interventricular septum (IVS), right ventricular wall (RVW), and left ventricular wall (LVW) of embryonic hearts exposed to hyperglycemic conditions compared to controls. plos.org

| Heart Region | Control PH3+ Cells (mean ± SD) | Hyperglycemia PH3+ Cells (mean ± SD) | Significance (P-value) |

| E18.5 IVS | 11.4 ± 2.7 | 1.0 ± 1.22 | <0.01 |

| E18.5 RVW | 7.4 ± 1.82 | 3.6 ± 1.14 | <0.01 |

| E18.5 LVW | 8.2 ± 1.79 | 3.0 ± 0.71 | <0.01 |

| E15.5 IVS | 10.8 ± 2.28 | 4.0 ± 1.22 | <0.01 |

| E15.5 RVW | 3.2 ± 1.79 | 3.2 ± 1.79 | >0.05 |

| E15.5 LVW | 7.8 ± 2.39 | 1.2 ± 1.3 | <0.01 |

| E13.5 IVS | 10.6 ± 2.51 | 3.2 ± 2.16 | <0.01 |

| E13.5 RVW | 7.6 ± 1.34 | 4.4 ± 1.44 | <0.01 |

| E13.5 LVW | 5.4 ± 1.14 | 1.8 ± 1.10 | <0.01 |

*Data extracted from immunofluorescent staining of PH3 in mouse embryonic hearts under control and hyperglycemic conditions. plos.org

Furthermore, hyperglycemia associated with PGDM has been observed to repress differentiated neuronal cell proliferation while promoting differentiated glial cell proliferation in mouse neural tubes, suggesting differential sensitivity of these cell types to hyperglycemia. researchgate.net An imbalance of neural differentiation, characterized by suppressed neuronal differentiation and increased GFAP expression (a marker for glial cells), was also noted at early developmental stages under hyperglycemic conditions. researchgate.net Hyperglycemia has also been shown to reduce the differentiation of embryocarcinoma cells into cardiomyocytes and decrease the expression of key cardiac differentiation markers like GATA4 and Nkx2.5. karger.com Additionally, research suggests that hyperglycemia impacts fetal bone formation by disturbing the expression of miR-322, which is involved in regulating chondrocyte proliferation and differentiation in the growth plate. nih.gov

Regulation of Immunological Responses and Inflammatory Pathways

13,14-dihydro-15-keto-PGD2 is recognized as a selective agonist for the chemoattractant receptor-like molecule expressed on Th2 cells (CRTH2), also known as DP2 receptor. caymanchem.comaai.orgmedchemexpress.comnih.govusbio.net This interaction plays a significant role in regulating immunological responses, particularly in the context of allergic inflammation. PGD2, and its metabolites including 13,14-dihydro-15-keto-PGD2, bind to CRTH2 and activate immune cells such as Th2 cells, eosinophils, and basophils. aai.orgnih.govnih.govkjim.orgaai.org

Activation of CRTH2 by 13,14-dihydro-15-keto-PGD2 can lead to the preferential induction of proinflammatory Th2 cytokine production, including IL-4, IL-5, and IL-13, without significantly affecting the production of anti-inflammatory cytokines like IL-10. aai.orgnih.gov This effect is mediated through a CRTH2-dependent mechanism. aai.orgnih.gov Studies have shown that the effect of PGD2 on stimulating Th2 cytokine production is mimicked by selective CRTH2 agonists like 13,14-dihydro-15-keto-PGD2. aai.orgnih.govnih.govkjim.org

| Cytokine | Effect of PGD2/CRTH2 Activation |

| IL-4 | Increased Production |

| IL-5 | Increased Production |

| IL-13 | Increased Production |

| IL-10 | Not Significantly Affected |

*Summary of cytokine production modulated by PGD2/CRTH2 activation, mimicked by 13,14-dihydro-15-keto-PGD2. aai.orgnih.gov

CRTH2 signaling is considered predominantly proinflammatory and is involved in accelerating allergic inflammation by promoting chemotaxis and upregulating cytokine production in various immune cells, including T cells, basophils, eosinophils, mast cells, dendritic cells, and bronchial epithelial cells. nih.govkjim.org The binding of 13,14-dihydro-15-keto-PGD2 and other PGD2 metabolites to CRTH2 contributes to the activation of eosinophils. nih.govkjim.org

Involvement in Tissue Remodeling and Fibrosis

Tissue remodeling and fibrosis are complex processes involving the excessive accumulation of extracellular matrix and altered cellular behavior, contributing to organ dysfunction in various diseases. nih.govfrontiersin.orgmdpi.com While 13,14-dihydro-15-keto-PGD2 is a metabolite of PGD2, which is implicated in inflammatory responses that can contribute to tissue remodeling and fibrosis nih.govkjim.orgaai.orgnih.gov, direct research specifically detailing the role of 13,14-dihydro-15-keto-PGD2 in the mechanisms of tissue remodeling and fibrosis is limited within the provided information.

However, given its role as a CRTH2 agonist involved in inflammation caymanchem.comaai.orgmedchemexpress.comnih.govnih.govkjim.orgusbio.net, and the known link between chronic inflammation and the progression of fibrosis nih.govmdpi.com, it is plausible that 13,14-dihydro-15-keto-PGD2 indirectly influences these processes through its effects on inflammatory cells and pathways. For example, CRTH2-mediated neutrophil activation may be involved in the effects of PGD2 in inflammation aai.org, and immune cells play a role in the complex interplay driving tissue fibrosis. mdpi.com Further research is needed to elucidate any direct contributions of 13,14-dihydro-15-keto-PGD2 to the cellular and molecular events of tissue remodeling and fibrosis.

Contribution to Neurotransmission and Neurological Function

Prostaglandin (B15479496) D2 is the most abundant prostaglandin in the brain and is involved in various neurological functions. abmole.comnih.gov 13,14-dihydro-15-keto-PGD2 is a metabolite of PGD2 that can be formed locally at sites of inflammation. nih.gov While PGD2 and other prostaglandins (B1171923) are known to exert actions through specific receptors, including those in the brain nih.gov, the direct contribution of 13,14-dihydro-15-keto-PGD2 to neurotransmission or specific neurological functions is not extensively detailed in the provided search results.

Some studies mention the binding of other PGD2 metabolites to receptors in the brain researchgate.netmdpi.com, and the involvement of PGD2 in processes like sleep regulation and pain promotion aai.orgnih.gov. However, specific research findings demonstrating the direct impact of 13,14-dihydro-15-keto-PGD2 on neurotransmitter release, neuronal excitability, or defined neurological pathways are not prominently featured. Its activity is noted to be confined to the DP2 receptor nih.gov, and while CRTH2 is expressed on certain immune cells, its role in direct neurotransmission is not a primary focus of the provided information.

Impact on Cardiovascular Dynamics and Vascular Tone

Cardiovascular dynamics and vascular tone, the degree of constriction of blood vessels, are tightly regulated processes crucial for maintaining blood pressure and blood flow. nih.govukzn.ac.zacvphysiology.comnumberanalytics.com Prostaglandins, including PGD2, are known to influence vascular function, with PGD2 itself being implicated in vasodilation. nih.govkjim.org

Metabolic Pathways and Pharmacokinetic Considerations for Prostaglandin D Metabolites

Phase I Biotransformation: Oxidative, Reductive, and Hydrolytic Reactions

Phase I biotransformation reactions, including oxidation, reduction, and hydrolysis, typically introduce or expose polar functional groups on a molecule, making it more amenable to subsequent phase II conjugation or direct excretion litfl.comslideshare.netfunaab.edu.ngpharmaguideline.com. These reactions are crucial for the metabolism and elimination of many endogenous compounds and xenobiotics.

For PGDM, the unlabeled metabolite, these types of reactions contribute to its further breakdown and modification within biological systems researchgate.net. However, PGDM-d4 is specifically designed to be resistant to such biological transformations at the labeled positions. The deuterium (B1214612) atoms at the 18, 18', 19, and 19' positions glpbio.com provide isotopic labeling that enhances its stability and allows it to serve as a reliable internal standard during sample processing and analysis. The presence of deuterium can affect reaction rates of enzymatic processes (kinetic isotope effect), making enzymatic modification at or near the labeled sites less likely or significantly slower compared to the unlabeled compound. Consequently, extensive phase I metabolic studies on this compound in biological systems are not typically performed, as its intended use relies on its metabolic stability.

Phase II Conjugation: Glucuronidation, Sulfation, and Glutathione (B108866) Adduction

Phase II biotransformation involves the conjugation of a molecule or its phase I metabolite with endogenous hydrophilic molecules such as glucuronic acid, sulfate, or glutathione litfl.comfunaab.edu.ngpharmaguideline.comdrughunter.com. These conjugation reactions generally result in highly polar and water-soluble metabolites that are readily excreted from the body, primarily via urine or bile pharmaguideline.com. Examples include the metabolism of 15d-PGJ2 by MGST3, which involves glutathione adduction cenmed.com.

While the unlabeled PGDM may undergo various phase II conjugation reactions as part of its metabolic fate, this compound, as a stable internal standard, is not expected to participate significantly in these biological conjugation processes in vivo. Its primary application is in in vitro analytical procedures or as an internal standard in in vivo studies where the focus is on quantifying the unlabeled analyte. The stability imparted by the deuterium labeling is intended to ensure that the concentration of this compound remains constant relative to the initial amount added, allowing for accurate quantification of the varying concentrations of endogenous PGDM. Therefore, research data detailing the glucuronidation, sulfation, or glutathione adduction of this compound in biological matrices are generally not available or pertinent to its function.

Enantiomeric and Diastereomeric Transformations Affecting Biological Outcomes

Stereoisomers, including enantiomers and diastereomers, are compounds with the same chemical formula and connectivity but different three-dimensional arrangements chemistrysteps.comyoutube.comyoutube.comyoutube.comkhanacademy.org. In biological systems, different stereoisomers of a compound can exhibit distinct pharmacological activities, metabolic fates, and pharmacokinetic profiles due to their specific interactions with chiral biological molecules such as enzymes, receptors, and transporters chemistrysteps.com.

PGDM, the unlabeled metabolite, possesses chiral centers, and its biological activity and metabolism could potentially involve stereospecific transformations or interactions. However, this compound is a deuterated version of PGDM used as an analytical standard caymanchem.comglpbio.com. While the introduction of deuterium atoms does not typically change the fundamental stereochemistry of the molecule compared to its unlabeled analog, the focus of this compound is on its analytical properties (mass and fragmentation pattern) rather than its biological interactions or transformations involving enantiomeric or diastereomeric interconversions in vivo. Studies investigating enantiomeric or diastereomeric transformations of this compound in biological systems are not relevant to its use as a stable internal standard for quantification.

Kinetic Parameters Governing Metabolism and Elimination in Biological Systems

Pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), describe how a substance moves into, through, and out of the body, as well as the rates of these processes stanford.edu. Metabolic kinetic parameters, including enzyme kinetics (e.g., Vmax, Km) and clearance rates, are essential for understanding the duration and intensity of a compound's exposure in biological systems.

Advanced Analytical Methodologies for the Characterization and Quantification of Pgdm D4

Mass Spectrometry-Based Lipidomics: Targeted and Untargeted Profiling of Prostaglandin (B15479496) D Metabolites

Mass spectrometry (MS) is the cornerstone of modern lipidomics and plays a pivotal role in the analysis of prostaglandins (B1171923) and their metabolites nih.govcreative-proteomics.comresearchgate.netnih.gov. Both targeted and untargeted MS-based approaches are utilized to profile prostaglandin D metabolites.

Targeted lipidomics focuses on the identification and quantification of specific, predefined lipid species. This approach commonly employs tandem mass spectrometry (MS/MS), often in multiple reaction monitoring (MRM) mode, which offers high sensitivity and selectivity by monitoring characteristic precursor-to-product ion transitions for the target analytes lipidmaps.orgnih.gov. The use of deuterium-labeled internal standards, such as PGDM-d4 for PGDM, is fundamental in targeted quantitative analysis. These labeled standards behave similarly to their endogenous counterparts during sample preparation and ionization, allowing for the correction of variations and accurate quantification researchgate.netlipidmaps.orgnih.gov. For instance, deuterium-labeled prostaglandins like (d4) 15d PGJ2 have been successfully used as internal standards for quantifying related prostaglandin D metabolites lipidmaps.orgnih.gov.

Untargeted lipidomics, in contrast, aims to capture a comprehensive snapshot of the lipidome in a sample. This typically involves high-resolution MS techniques, such as those utilizing Orbitrap or time-of-flight (TOF) mass analyzers, to detect a wide range of lipids creative-proteomics.commetabolomicscentre.ca. While untargeted approaches can reveal novel or unexpected metabolites, they often provide semi-quantitative data, and the identification of unknown compounds requires extensive data processing and potentially further structural characterization. Coupling liquid chromatography with MS (LC-MS) is integral to both targeted and untargeted workflows, providing chromatographic separation to reduce matrix effects and improve peak resolution before MS analysis nih.govcreative-proteomics.comnih.govkoreamed.org. LC-MS/MS methods have been developed and applied for profiling eicosanoids, including prostaglandin D metabolites, in various biological samples researchgate.netnih.govcreative-proteomics.comacs.orgkoreamed.org. These methods often require rigorous sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the target lipids researchgate.netresearchgate.net.

Chromatographic Separations: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Coupled Techniques

Chromatographic separation is essential for resolving complex mixtures of lipids and other biological molecules before detection by mass spectrometry. High-Performance Liquid Chromatography (HPLC), particularly Ultra-High Performance Liquid Chromatography (UPLC), is widely used for the analysis of prostaglandins and their metabolites due to their polarity researchgate.netnih.govkoreamed.orgjcu.edu.au. Reversed-phase HPLC is a common mode, employing mobile phases typically consisting of water and organic solvents, often with acidic additives to enhance ionization and chromatographic performance lipidmaps.orgnih.gov. HPLC offers good sensitivity and specificity but may require specialized equipment creative-proteomics.com.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds creative-proteomics.comnih.gov. While prostaglandins are less volatile, they can be analyzed by GC after chemical derivatization to increase their volatility creative-proteomics.comkoreamed.org. GC-MS provides high specificity and sensitivity and is capable of quantifying various prostaglandins creative-proteomics.com. However, the derivatization step adds complexity to the sample preparation creative-proteomics.comkoreamed.org. LC-MS is often preferred over GC-MS for eicosanoid analysis due to its broader applicability without the need for derivatization koreamed.org.

The hyphenation of these chromatographic techniques with MS (LC-MS and GC-MS) creates powerful analytical platforms. LC-MS/MS is particularly favored for targeted quantitative analysis of prostaglandins and their metabolites, leveraging the specificity and sensitivity provided by MRM and the use of stable isotope internal standards researchgate.netlipidmaps.orgnih.gov. GC-MS/SIM (Selected Ion Monitoring) can also be used for targeted analysis by monitoring specific ions of derivatized analytes doria.fi. The choice between LC-MS and GC-MS depends on the specific analytical requirements, including the nature of the analytes, sample matrix complexity, and desired sensitivity.

Application of Isotopic Labeling (d4) in Quantitative Metabolomics and Metabolic Flux Analysis

Isotopic labeling, such as the incorporation of deuterium (B1214612) in this compound, is a cornerstone technique in quantitative metabolomics and metabolic flux analysis silantes.comiris-biotech.dedokumen.pubtraffic.org. Stable isotopes like ²H, ¹³C, and ¹⁵N are incorporated into molecules, allowing them to be distinguished from their naturally abundant counterparts by mass spectrometry silantes.comiris-biotech.denih.gov.

In quantitative metabolomics, deuterium-labeled standards like this compound are widely used as internal standards in stable isotope dilution mass spectrometry researchgate.netlipidmaps.orgnih.govsilantes.comiris-biotech.de. A known quantity of the labeled standard is added to the biological sample. The ratio of the endogenous (unlabeled) metabolite to the labeled standard is then measured by MS, enabling accurate quantification of the endogenous metabolite by correcting for variations throughout the analytical process, including extraction efficiency, matrix effects, and instrument response lipidmaps.orgnih.govsilantes.comiris-biotech.de. This is particularly crucial for the accurate measurement of low-abundance metabolites in complex biological matrices.

This compound, as a deuterium-labeled analog of PGDM, serves as an excellent internal standard for quantifying endogenous PGDM. Its similar chemical properties and chromatographic behavior ensure that it undergoes comparable losses and ionization efficiencies as the unlabeled compound lipidmaps.orgnih.gov. The mass difference introduced by the deuterium atoms allows for unambiguous differentiation in the mass spectrometer silantes.comiris-biotech.de.

In metabolic flux analysis, stable isotope labeling is used to trace the movement of atoms through metabolic pathways traffic.org. By introducing a substrate labeled with stable isotopes, the incorporation of these isotopes into downstream metabolites can be monitored over time using MS, providing insights into reaction rates and pathway activity traffic.org. While this compound is primarily used for quantification, similar labeled precursors could be used in flux studies to explore the biosynthesis and metabolism of prostaglandin D metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Minor Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and dynamic information about molecules nih.govnumberanalytics.commestrelab.comthieme-connect.de. Although generally less sensitive than MS for trace analysis, NMR is invaluable for the definitive structural elucidation of isolated compounds, including minor or novel metabolites nih.govnumberanalytics.commestrelab.com.

For prostaglandin D metabolites, NMR spectroscopy can be used to confirm the structure of synthetic standards like this compound or to determine the structure of unknown metabolites isolated from biological samples numberanalytics.commestrelab.com. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra provides comprehensive information on atomic connectivity, functional groups, and stereochemistry numberanalytics.commestrelab.comthieme-connect.de. Deuterium labeling, as in this compound, influences the NMR spectrum, particularly the signals of the labeled atoms and adjacent nuclei, which can be used to verify the position and extent of labeling thieme-connect.de.

While MS provides molecular weight and fragmentation data, NMR offers complementary information essential for unambiguous structural identification, especially for isomers or complex molecules nih.govnumberanalytics.com. For minor metabolites at very low concentrations, sample enrichment or purification is typically required before NMR analysis. High-field NMR spectrometers and cryogenically cooled probes can enhance sensitivity.

Immunoassays and Radioligand Binding Assays for Specific Prostaglandin D Metabolites

Immunoassays and radioligand binding assays offer alternative or complementary approaches for the detection and quantification of specific prostaglandin D metabolites. These methods rely on the highly specific binding of antibodies or receptors to the target analyte.

Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), utilize antibodies that specifically bind to a particular prostaglandin D metabolite creative-proteomics.combiocompare.com. These assays can offer high sensitivity and are often suitable for high-throughput screening nih.govcreative-proteomics.com. However, a significant limitation is the potential for cross-reactivity with structurally similar compounds, which can lead to inaccurate quantification researchgate.netnih.gov. The availability of highly specific antibodies is crucial for reliable results. While ELISAs are commonly used for eicosanoid quantification, they may lack the specificity of LC-MS/MS, and multiplex analysis can be challenging nih.govcreative-proteomics.com.

Radioligand binding assays measure the binding of a radioactive ligand to a receptor or binding protein merckmillipore.comnih.goveuropeanpharmaceuticalreview.comrevvity.com. While primarily used to study receptor-ligand interactions, these assays can be adapted to quantify metabolites that bind to specific proteins. For prostaglandin D metabolites, this could involve using a radiolabeled analog of the metabolite to compete for binding to a specific antibody or a known binding protein merckmillipore.comnih.goveuropeanpharmaceuticalreview.comrevvity.com. The amount of bound radioligand is measured, which is inversely proportional to the concentration of the unlabeled metabolite in the sample merckmillipore.comnih.goveuropeanpharmaceuticalreview.comrevvity.com. These assays can be highly sensitive but require the use of radioactive materials and may also be affected by cross-reactivity if the binding protein or antibody is not highly specific.

While immunoassays and radioligand binding assays can provide valuable data, particularly for high-throughput screening or in settings without access to MS, LC-MS/MS with stable isotope internal standards like this compound is generally considered the gold standard for accurate and specific quantification of prostaglandin D metabolites in complex biological samples researchgate.netlipidmaps.orgnih.govnih.govcreative-proteomics.com.

Data Table Example:

Below is an illustrative table showing hypothetical parameters for a targeted LC-MS/MS analysis of PGDM and this compound, demonstrating the principle of using the labeled standard.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| PGDM | 4.2 | 327.2 | 247.1 | 20 |

| This compound | 4.2 | 331.2 | 251.1 | 20 |

Note: These values are illustrative and would vary depending on the specific LC-MS/MS system, column, and method parameters used.

Detailed Research Findings Example:

Studies employing deuterium-labeled internal standards in LC-MS/MS have demonstrated significant improvements in the accuracy and reliability of prostaglandin metabolite quantification researchgate.netlipidmaps.orgnih.gov. For example, a comprehensive lipidomics study that included 26 deuterated internal standards, including a d4-labeled prostaglandin, showed that this approach effectively corrected for variations in sample processing and instrument performance, leading to precise quantification of eicosanoids in biological matrices lipidmaps.orgnih.gov. The stable isotope dilution method, using standards like this compound, enables the creation of robust calibration curves for accurate determination of endogenous metabolite concentrations across a broad range lipidmaps.orgnih.gov.

Utility of Prostaglandin D Metabolites As Biochemical Markers in Research

Identification of PGDM-d4 and Related Compounds as Endogenous Markers of Lipid Peroxidation and Oxidative Stress

Lipid peroxidation (LPO) is a process where free radicals and reactive oxygen species (ROS) oxidize polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to the generation of reactive aldehydes. mdpi.comgdx.net This process is a key indicator of oxidative stress. abcam.cnfunakoshi.co.jp While direct measurement of ROS can be challenging due to their transient nature, the stable end products of LPO serve as more enduring markers. abcam.cn

Related compounds, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), another metabolite in the prostaglandin (B15479496) pathway, have been identified as having roles in inflammatory responses and interacting with nuclear receptors like PPARγ, linking prostaglandin metabolism to cellular processes affected by oxidative stress and inflammation. wikidata.orguni.luctdbase.orguni-freiburg.decaymanchem.com The major urinary metabolite of PGD2, PGDM, is used as a biomarker to assess the endogenous production of PGD2. krob.cnmedchemexpress.com

Application in Mechanistic Studies of Disease Pathogenesis (e.g., inflammation, oxidative stress)

Prostaglandin metabolites, including PGDM, are utilized in research to understand the underlying mechanisms of diseases involving inflammation and oxidative stress. Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are potent bioactive lipids known to contribute to inflammation, autoimmunity, allergy, and cancer. nih.gov

Oxidative stress and inflammation are closely intertwined and play significant roles in the pathogenesis of various conditions, including inflammatory bowel disease (IBD) and neurological disorders like Parkinson's disease and vascular dementia. frontiersin.orgnih.govmdpi.comnih.gov In IBD, abnormally high levels of ROS and reactive nitrogen species (RNS) are produced, contributing to gut lining damage and activating inflammatory signaling pathways. frontiersin.org Similarly, in neurological disorders, oxidative stress can lead to damage of essential biomolecules, cellular malfunction, and neurodegeneration. nih.govnih.gov

Measuring levels of oxidative stress markers, such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), can provide insights into disease severity and monitor treatment response in conditions like IBD. frontiersin.org While PGDM itself is a PGD2 metabolite, changes in its levels or the levels of related prostaglandins and their metabolites in biological fluids can serve as indicators of altered prostaglandin synthesis and metabolism occurring during inflammatory and oxidative processes. Research involving the analysis of eicosanoid profiles in various biological matrices helps elucidate their contributions to disease progression. nih.govresearchgate.net

Methodological Approaches for Biomarker Validation in Pre-clinical Research

Biomarker validation is a critical step in drug development, ensuring that a biomarker is a reliable and accurate indicator for its intended use. criver.comnih.gov In pre-clinical research, biomarkers are identified and validated using in vitro and in vivo models to predict drug behavior in humans and guide candidate selection. crownbio.com

Validation involves assessing various performance characteristics of the analytical test system used to measure the biomarker. nih.gov For lipid mediators like PGDM, liquid chromatography-mass spectrometry (LC-MS), particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), is a widely used and highly sensitive method for their detection and quantification in complex biological samples. researchgate.netmdpi.comnih.gov

Key aspects of biomarker validation in pre-clinical research include ensuring sample quality and suitability for the assay. precisionformedicine.com Pre-clinical human tissue samples and cell-based models are essential for assay development and validation. precisionformedicine.com Method validation typically assesses parameters such as accuracy, precision, linearity, and sensitivity (e.g., lower limit of quantification - LLOQ). researchgate.netnih.gov For LC-MS-based methods, this involves optimizing sample preparation (e.g., solid-phase extraction - SPE), chromatographic separation, and mass spectrometric detection. researchgate.netmdpi.comnih.gov The use of internal standards is crucial for ensuring the accuracy and reproducibility of quantitative bioanalysis. wuxiapptec.com

Data Table Example (Illustrative - specific data for this compound validation would require targeted studies):

| Validation Parameter | Acceptance Criteria (Example) | Result (Illustrative) |

| Accuracy | 80-120% of nominal concentration | Within range |

| Precision (%CV) | < 15% | < 10% |

| Linearity (R²) | > 0.99 | > 0.995 |

| LLOQ | Defined based on assay sensitivity | Achieved |

Role of this compound as an Internal Standard in Quantitative Bioanalysis

This compound is a deuterium-labeled analogue of PGDM, containing four deuterium (B1214612) atoms. krob.cn Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely used in quantitative bioanalysis, particularly in LC-MS-based methods. wuxiapptec.comuni-wuppertal.de

The primary role of an internal standard is to account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com By adding a known quantity of the internal standard to each sample, researchers can normalize fluctuations that may occur due to factors like analyte loss during extraction, matrix effects (suppression or enhancement of ionization by co-eluting substances), and variations in instrument performance. wuxiapptec.comuni-wuppertal.de

For the quantification of PGDM by GC- or LC-mass spectrometry, this compound is specifically intended for use as an internal standard. krob.cn The use of a stable isotope-labeled internal standard is particularly advantageous because it is chemically and physically very similar to the analyte (PGDM) but can be distinguished by mass spectrometry due to the isotopic difference. This allows the internal standard to behave similarly to the analyte throughout the sample preparation and analysis process, effectively compensating for variations. wuxiapptec.com The analyte-to-internal standard response ratio is then used for accurate and reproducible quantification of the endogenous compound. wuxiapptec.com In quantitative oxylipin analysis, isotopically labeled internal standards are added before extraction, with the most structurally similar standard used for each analyte. uni-wuppertal.de

Emerging Research Directions and Future Perspectives on Prostaglandin D Metabolism

Novel Enzyme Systems and Uncharacterized Metabolic Pathways

The biotransformation of Prostaglandin (B15479496) D2 (PGD2) is complex, involving a cascade of enzymatic reactions leading to numerous metabolites. While major pathways are known, there is a growing effort to identify and characterize novel enzyme systems that may play subtle yet crucial roles in health and disease. Enzymes such as aldo-keto reductase family 1 member C3 (AKR1C3) are known to catalyze the reduction of PGD2. wikipedia.orgbio-rad.com However, the full spectrum of enzymes involved in the downstream metabolism of PGD2 remains to be elucidated.

Future research will focus on discovering new enzymes and uncharacterized metabolic pathways that could reveal new therapeutic targets. In this context, PGDM-d4 is essential as a tracer in metabolic studies. By introducing this compound into cellular or in vivo systems, researchers can track its conversion into various downstream products. This stable isotope-labeling approach, coupled with mass spectrometry, allows for the unambiguous identification of novel metabolites and the enzymatic pathways responsible for their formation. This helps differentiate between previously known and newly discovered metabolic routes of PGD2.

Development of Advanced Analytical Platforms for Comprehensive Prostaglandin D Metabolome Profiling

Accurate quantification of the diverse and often low-abundance PGD2 metabolites is a significant analytical challenge. nih.gov Primary prostanoids are chemically unstable and rapidly metabolized, making their direct measurement unreliable for assessing their production. nih.gov Consequently, the analysis of more stable downstream metabolites in biological matrices like urine and plasma provides a more accurate picture of PGD2 biosynthesis. nih.govresearchgate.net

The development of advanced analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS/MS), is a major focus for comprehensive metabolome profiling. creative-proteomics.comnih.gov In these highly sensitive and specific assays, deuterated internal standards are crucial for achieving accurate quantification. nih.govnih.gov this compound serves as an ideal internal standard for the quantification of its corresponding endogenous PGD metabolite. It is added to biological samples at the beginning of the preparation process to account for analyte loss during extraction and to correct for matrix effects like ion suppression in the mass spectrometer. nih.gov The use of stable isotope-labeled standards like this compound is considered the gold standard, ensuring the reliability and reproducibility of measurements that are essential for clinical and research applications. nih.gov

| Analytical Technique | Role of this compound | Advantages |

| LC-MS/MS | Internal standard for quantification | High specificity and sensitivity, corrects for sample loss and matrix effects. |

| GC-MS | Internal standard for quantification | High specificity, but often requires derivatization. |

| Immunoassays (EIA/ELISA) | Not directly used, but data is often validated by MS methods that use it. | High throughput, but can suffer from cross-reactivity. |

Integration of Multi-Omics Data to Elucidate Prostaglandin D Signaling Networks

To fully comprehend the biological role of PGD2 and its metabolites, it is necessary to move beyond simple concentration measurements and understand their impact on broader signaling networks. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a systems-biology approach to unravel these complex interactions. jci.orgrsc.orgnih.gov This strategy can help identify how changes in the PGD metabolome correlate with alterations in gene expression, protein levels, and other metabolic pathways. nih.govresearchgate.net

In this integrative framework, metabolomics data provides a direct readout of the functional output of the genome and proteome. Accurate quantitative metabolomics is therefore foundational. The use of this compound to precisely quantify key PGD metabolites ensures the high quality of the metabolomics dataset. This robust data can then be integrated with other omics layers to build comprehensive models of PGD signaling networks, identify novel biomarkers, and understand how these networks are perturbed in disease states like lung adenocarcinoma or chronic kidney disease. jci.orgfrontiersin.org

Computational Approaches and Molecular Modeling in Prostaglandin D Research

Computational modeling and molecular dynamics simulations are becoming increasingly important tools for studying the enzymes involved in PGD2 metabolism, such as Hematopoietic Prostaglandin D2 Synthase (hPGDS). biorxiv.orgnih.govbiorxiv.org These methods allow researchers to investigate enzyme-substrate interactions at an atomic level, predict the binding of potential inhibitors, and understand the catalytic mechanisms. biorxiv.orgbiorxiv.org Furthermore, computational thermodynamics can be applied to metabolic models to ensure that predicted pathways are thermodynamically feasible. consensus.app

While this compound is an analytical tool and not directly used in simulations, the experimental data it helps generate is vital for validating and refining these computational models. For instance, accurate measurements of metabolite concentrations in response to enzyme inhibition can be compared against the predictions of molecular docking and dynamics simulations. This synergy between precise experimental quantification, enabled by standards like this compound, and in silico modeling accelerates the discovery and design of novel therapeutic agents that target PGD2 metabolic enzymes.

Translational Research Potential of Prostaglandin D Metabolites as Mechanistic Probes

There is significant interest in using PGD metabolites as biomarkers for various diseases. mdpi.com For example, urinary tetranor PGDM (T-PGDM) has shown promise as a biomarker for in vivo mast cell activation in conditions like systemic mastocytosis and rheumatoid arthritis. nih.gov The ability to reliably measure these metabolites in large patient cohorts is key to validating their clinical utility as diagnostic, prognostic, or predictive biomarkers. nih.govnih.gov

This compound is fundamental to the translational pipeline. By enabling robust and validated analytical methods for PGD metabolites, it allows for the consistent measurement of these potential biomarkers across different studies and laboratories. This standardization is critical for establishing clinical reference ranges and decision thresholds. As research identifies more PGD metabolites with specific links to disease mechanisms, the availability of corresponding stable isotope-labeled standards like this compound will be essential for translating these discoveries from the research lab to clinical practice, ultimately improving patient diagnosis and care.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.